molecular formula C8H13ClN2O B1413424 2-Isoxazol-5-ylpiperidine hydrochloride CAS No. 2098500-81-1

2-Isoxazol-5-ylpiperidine hydrochloride

Cat. No.: B1413424
CAS No.: 2098500-81-1
M. Wt: 188.65 g/mol
InChI Key: VZMFFKIATYSHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound with the molecular formula C₈H₁₃ClN₂O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 2-Isoxazol-5-ylpiperidine hydrochloride may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isoxazol-5-ylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Isoxazol-5-ylpiperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isoxazol-5-ylpiperidine hydrochloride is unique due to the combination of the isoxazole and piperidine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis .

Properties

IUPAC Name

5-piperidin-2-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFFKIATYSHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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